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Compound of Interest

3-(4-
Compound Name:

(Hydroxymethyl)phenoxy)phenol

cat. No.: B13856338

Executive Summary & Compound Identity

3-(4-(hydroxymethyl)phenoxy)phenol is a bifunctional aromatic ether characterized by a
meta-substituted phenolic ring linked to a para-substituted benzyl alcohol moiety. It serves as a
critical intermediate in the synthesis of high-performance polyethers and epoxy resins. Accurate
characterization is essential due to the presence of regioisomers that can significantly alter
polymerization kinetics and material properties.

Attribute Detail

IUPAC Name 3-[4-(Hydroxymethyl)phenoxy]phenol
Molecular Formula C13H1203

Molecular Weight 216.23 g/mol

Ring A: Resorcinol mono-ether (1,3-subst) Ring
Core Structure B: Hydroquinone mono-ether derivative (1,4-
subst)

Phenolic -OH (Acidic), Benzylic -OH (Neutral),
Ether Linkage (Stable)

Key Functionalities

Sample Preparation & Purity Verification
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Before spectroscopic acquisition, sample integrity must be validated. This compound is prone
to oxidation at the benzylic position and hygroscopicity.

Purification Protocol
e Solvent System: Recrystallize from a mixture of Ethyl Acetate/Hexane (1:3 v/v) or Toluene.

e Drying: Vacuum dry at 40°C for 12 hours over P20s to remove trace water (which obscures
OH signals in IR/NMR).

e Purity Check: TLC (SiOz2, 50% EtOAc/Hexane). Visualized by UV (254 nm) and PMA stain
(for alcohol).

NMR Sample Preparation

e Solvent:DMSO-ds is the gold standard. It prevents proton exchange of the -OH groups,
allowing observation of the phenolic vs. benzylic hydroxyl coupling.

e Concentration: 10-15 mg in 0.6 mL solvent (for *H); 30-50 mg (for 13C).
e Tube: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structural proof relies on distinguishing the meta-substitution pattern of the
phenol ring from the para-substitution of the benzyl alcohol ring.

'H NMR Data (400 MHz, DMSO-de)

Note: Chemical shifts () are calibrated to DMSO residual peak at 2.50 ppm.
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Position

% (ppm)

Multiplicity

Integration

Assignment
Logic

Phenolic -OH

9.45 -9.60

Singlet (br)

Highly
deshielded,
exchangeable
D:20.

Ring A (H-2)

6.35-6.45

Triplet/Singlet

1H

Isolated between
OH and Ether;
most shielded

aromatic.

Ring A (H-4/H-6)

6.45 - 6.60

Multiplet

2H

Ortho to oxygen
donors; electron-

rich.

Ring A (H-5)

7.10-7.20

Triplet (t)

1H

Meta to both
oxygens; less
shielded than H-
2/4/6.

Ring B (H-2'/H-
6’

6.90 - 7.00

Doublet (d)

2H

Ortho to Ether;
part of AA'BB'

system.

Ring B (H-3'/H-
5)

7.25-7.35

Doublet (d)

2H

Ortho to CH20H;
deshielded by
alkyl group.

Benzylic -OH

5.10-5.20

Triplet (t)

1H

Couples with
CHz (J ~5.5 Hz)
in dry DMSO.

Benzylic -CH2-

4.40 - 4.50

Doublet (d)

2H

Couples with
OH; collapses to
singlet on D20

shake.

13C NMR Data (100 MHz, DMSO-ds)
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 Aliphatic Region:

o 62.6 ppm: Benzylic carbon (-CH2-OH).

o Aromatic Region (12 carbons, 10 signals due to symmetry in Ring B):

[¢]

158.0 - 159.0 ppm: C-1 (Phenolic C-OH) & C-3 (Ether C-O-C).

o 156.0 ppm: C-1' (Ether C-O-C on Ring B).

o 136.5 ppm: C-4' (Quaternary, attached to CH20H).

o 130.5 ppm: C-5 (Ring A).

o 128.0 ppm: C-3/5' (Ring B).

o 118.5 ppm: C-2'/6' (Ring B).

o 110.5 ppm: C-4 (Ring A).

o 107.0 ppm: C-6 (Ring A).

[¢]

103.5 ppm: C-2 (Ring A, most shielded).

Infrared (IR) Spectroscopy

IR is used primarily for functional group validation and monitoring drying efficiency (water
bands).

Method: ATR (Attenuated Total Reflectance) on Diamond/ZnSe crystal.
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Wavenumber (cm~?) Vibration Mode Diagnostic Value

Overlap of Phenolic and
3250 - 3400 O-H Stretch (Broad) Benzylic OH. Sharpens if

crystalline.

Weak bands from the single -

2850 - 2950 C-H Stretch (Aliphatic)

CHa2- group.

Characteristic "breathing" of
1580 - 1610 C=C Aromatic Stretch )

the benzene rings.

Strong band confirming the
1220 - 1260 C-O-C Asym. Stretch i

ether linkage.

Secondary alcohol/phenol C-O
1150 - 1170 C-OH Stretch

character.
1010 - 1030 C-O Primary Alcohol Specific to the -CH20H moiety.

Patterns indicative of meta
690, 750 C-H Out-of-Plane (Ring A) and para (Ring B)

substitution.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns
characteristic of the ether linkage stability.

Method: GC-MS (ElI, 70 eV) or LC-MS (ESI, Negative/Positive Mode).
e Molecular lon (M*): m/z 216

o Base Peak: Often m/z 109 or 107 depending on ionization energy.

Fragmentation Pathway (EIl)

e [M]* (216): Parent ion.

e [M-17]* (199): Loss of -OH radical (Benzylic).
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e [M - 31]* (185): Loss of -CH20H (Benzylic cleavage).
» Cleavage at Ether Oxygen:
o Generates m/z 109 (Hydroquinone-like cation) and m/z 93 (Phenoxy radical).

Visualization: Characterization Logic &
Fragmentation

The following diagram illustrates the logical flow for confirming the structure and the primary
mass spectrometry fragmentation pathways.

Unknown Sample
(C13H1203)

IR Spectroscopy 1H NMR Mass Spec
(ATR) (DMSO-d6) (EVESI)
Broad Band Strong Band Ring A (Meta) Ring B (Para) Benzylic CH2
3300 cm-1 1240 cm-1 3 signals (1:1:2) AA'BB' System Doublet & 4.45 M+ =216
(OH Groups) (Ar-O-Ar) 5 6.3-7.2 3 6.9-7.3 (Coupled to OH)

%Da Xﬂer Break

m/z 185 m/z 109
(Loss of CH20H) (Ether Cleavage)

Click to download full resolution via product page

Caption: Analytical workflow correlating spectroscopic signals to specific structural motifs of 3-
(4-(hydroxymethyl)phenoxy)phenol.

Experimental Protocols
Protocol A: *H-NMR Acquisition (Self-Validating)
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e Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-ds.
e Shimming: Shim until the DMSO residual pentet (2.50 ppm) is resolved.
e Acquisition:
o Pulse angle: 30°
o Relaxation delay (D1): 5 seconds (Critical for accurate integration of OH protons).
o Scans: 16-32.
» Validation Step (D20 Shake):
o Acquire the standard spectrum.
o Add 1 drop of D20 to the tube and shake.

o Result: The peak at ~9.5 ppm (Phenolic OH) and ~5.1 ppm (Benzylic OH) must disappear.
The doublet at ~4.45 ppm (CHz2) must collapse to a sharp singlet. This confirms the
assignment of the labile protons.

Protocol B: GC-MS Analysis

 Derivatization (Optional but Recommended):
o Phenols and alcohols can tail on GC columns.

o React 1 mg sample with 50 uL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C
for 30 mins.

o Result: The mass spectrum will shift by +144 Da (two TMS groups), appearing at m/z 360.
o Direct Injection:
o Column: HP-5MS or equivalent (Non-polar).

o Temp Program: 50°C (1 min) — 20°C/min - 280°C (5 min).
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o Inlet: 250°C, Split 20:1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/182393
https://www.benchchem.com/product/b13856338#spectroscopic-data-nmr-ir-ms-of-3-4-hydroxymethyl-phenoxy-phenol
https://www.benchchem.com/product/b13856338#spectroscopic-data-nmr-ir-ms-of-3-4-hydroxymethyl-phenoxy-phenol
https://www.benchchem.com/product/b13856338#spectroscopic-data-nmr-ir-ms-of-3-4-hydroxymethyl-phenoxy-phenol
https://www.benchchem.com/product/b13856338#spectroscopic-data-nmr-ir-ms-of-3-4-hydroxymethyl-phenoxy-phenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13856338?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13856338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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